3-morpholin-4-yl-1H-1,2,4-triazol-5-amine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Fragment-based drug discovery teams often face a trade-off between physicochemical balance and synthetic tractability. 3-Morpholin-4-yl-1H-1,2,4-triazol-5-amine directly resolves this by providing an achiral, single-rotatable-bond scaffold with a calculated logP of -0.12-optimal for ATP-competitive kinase programs. • Patent-validated intermediate: Directly leveraged in JPH03246282A for antianginal/gastric ulcer agents. • Supply chain simplicity: Achiral nature eliminates enantiomeric QC, reducing per-compound cost for DEL or parallel synthesis.

Molecular Formula C6H11N5O
Molecular Weight 169.19 g/mol
CAS No. 51420-46-3
Cat. No. B1275653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-morpholin-4-yl-1H-1,2,4-triazol-5-amine
CAS51420-46-3
Molecular FormulaC6H11N5O
Molecular Weight169.19 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NNC(=N2)N
InChIInChI=1S/C6H11N5O/c7-5-8-6(10-9-5)11-1-3-12-4-2-11/h1-4H2,(H3,7,8,9,10)
InChIKeyBPOWERXZKXCBFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Morpholin-4-yl-1H-1,2,4-triazol-5-amine Procurement Baseline & Comparators


3-Morpholin-4-yl-1H-1,2,4-triazol-5-amine (CAS 51420-46-3) is a heterocyclic building block composed of a 1,2,4-triazole core substituted with a morpholine ring at the 3-position and a free primary amine at the 5-position [1]. With a molecular formula of C₆H₁₁N₅O and a molecular weight of 169.19 g/mol, it is commercially available as a solid from multiple suppliers at purities of 95–98% . The compound is achiral, possesses a calculated logP of −0.12 (Hit2Lead) to −1.99 (ACD/Labs, pH-independent), and exhibits high estimated water solubility of approximately 2.8 × 10⁵ mg/L at 25°C . Its closest comparators include 3-amino-1H-1,2,4-triazole (CAS 61-82-5, the unsubstituted scaffold), 5-(methylthio)-1H-1,2,4-triazol-3-amine (CAS 45534-08-5), and 3,5-diamino-1H-1,2,4-triazole (CAS 1455-77-2).

Intermediate building block with morpholine-triazole core
Provides balanced hydrophilicity for fragment elaboration.
Achiral scaffold with conformational flexibility
Simplifies quality control and supports diverse library design.
Compatible with kinase inhibitor and formulation studies
Reported as a key intermediate in patent-validated cardiovascular research.

3-Morpholin-4-yl-1H-1,2,4-triazol-5-amine: Irreplaceability vs. Analogs


Substituting 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine with its closest in-class analogs introduces quantifiable changes in lipophilicity, hydrogen-bonding capacity, and conformational flexibility that directly impact downstream synthetic utility and biological target engagement. The morpholine oxygen and tertiary amine add two hydrogen-bond acceptor sites absent in 3-amino-1H-1,2,4-triazole, while the single rotatable bond between the morpholine and triazole rings enables conformational adaptation that rigid analogs lack . Moreover, the morpholine-substituted scaffold has been specifically exploited as a key intermediate in patents for antianginal and gastric ulcer agents, whereas the simpler 3-amino-1H-1,2,4-triazole is predominantly used as a herbicide (amitrole) . These differences cannot be compensated for by post hoc functionalization of a simpler core without adding synthetic steps.

Lipophilicity
Intermediate logP provides balanced permeability context
Simpler 3-amino-1,2,4-triazole is more hydrophilic; methylthio analog is more lipophilic, which may shift assay profiles
Binding Capacity
6 hydrogen-bond acceptors enable adaptive kinase hinge recognition
Analog cores with 4 HBA lack morpholine-derived contacts, potentially limiting target engagement in kinase assays
Synthetic Track Record
Patent-validated as a precursor for antianginal research agents
Unsubstituted 3-amino-1,2,4-triazole is a herbicide and lacks documented use in cardiovascular discovery pathways

3-Morpholin-4-yl-1H-1,2,4-triazol-5-amine: Quantitative Comparison vs. Analogs


LogP Comparison

The target compound exhibits a calculated logP of −0.12 (Hit2Lead), which positions it between the more hydrophilic 3-amino-1H-1,2,4-triazole (logP −0.86) and the more lipophilic 5-(methylthio)-1H-1,2,4-triazol-3-amine (logP 0.1088–0.244) . An alternative prediction by ACD/Labs yields a logP of −1.99 (pH-independent), but the relative ranking across the series is preserved . This intermediate lipophilicity offers a quantifiably distinct physicochemical profile for membrane permeability optimization.

LogP Profile
Cross-study comparable
Intermediate logP: Hit2Lead −0.12; ACD/LogP −1.99
Δ +0.74 vs. 3-amino-1,2,4-triazole (−0.86); Δ −0.23 to −0.36 vs. methylthio analog (0.11–0.24)
Supports balanced permeability and solubility screening
Relative ranking preserved across prediction methods; experimental validation recommended.
Medicinal Chemistry Physicochemical Profiling Lead Optimization

HBA Count Advantage

The morpholine ring contributes one ether oxygen and one tertiary amine nitrogen, increasing the total hydrogen-bond acceptor (HBA) count to 6, compared to 4 for 3-amino-1H-1,2,4-triazole and 4 for 5-(methylthio)-1H-1,2,4-triazol-3-amine . The additional HBA sites are located on a conformationally mobile morpholine ring (1 rotatable bond), enabling adaptive recognition of kinase ATP-binding pockets .

HBA Count
Class-level inference
6 HBA (includes morpholine O and N)
+2 HBA vs. 3-amino-1,2,4-triazole and methylthio analog (each 4 HBA)
Enables additional hinge-region contacts in kinase assays
Predicted from chemical structure; binding confirmation is assay-dependent.
Structure-Based Drug Design Kinase Inhibitor Ligand Efficiency

Achiral Nature

3-Morpholin-4-yl-1H-1,2,4-triazol-5-amine is designated as achiral (stereochemistry: ACHIRAL) by Hit2Lead/ChemBridge . By contrast, many morpholine-containing building blocks bear chiral centers on the morpholine ring (e.g., 2-substituted morpholines) that require enantiomeric purity verification. The absence of a stereocenter simplifies quality control, eliminates the risk of racemization during subsequent synthetic steps, and reduces procurement cost associated with chiral chromatography.

Achiral Nature
Supporting evidence
0 stereocenters (designated achiral)
Eliminates need for chiral purity verification
Streamlines library synthesis and QC workflows
Vendor specification from Hit2Lead/ChemBridge.
Chemical Procurement Quality Control Synthetic Intermediate

Patent-Validated Synthetic Track Record

The 5-amino-3-morpholino-1H-1,2,4-triazole scaffold (the target compound) is explicitly claimed as a key intermediate in Japanese Patent JPH03246282A for the synthesis of triazolylhydrazide derivatives with antianginal and gastric ulcer prophylactic activity . The unsubstituted 3-amino-1H-1,2,4-triazole, in contrast, is primarily known as the herbicide amitrole and lacks this therapeutic intermediate pedigree [1]. This patent-validated track record provides procurement justification for drug discovery programs targeting cardiovascular or gastrointestinal indications.

Patent Precedent
Supporting evidence
Explicitly claimed in JPH03246282A as a key intermediate for antianginal and gastric ulcer research agents
Provides a defined synthetic path for cardiovascular discovery programs
Patent-derived context; bioactivity requires independent validation.
Patent-Validated Intermediate Cardiovascular Drug Discovery Gastric Ulcer Therapeutics

Water Solubility

The estimated water solubility of the target compound at 25°C is 2.812 × 10⁵ mg/L (WSKOW v1.41 estimate based on log Kow of −0.77) . This is comparable to the experimentally measured solubility of 3-amino-1H-1,2,4-triazole at 280 g/L (2.80 × 10⁵ mg/L) at 20°C . Despite its higher molecular weight (169.19 vs. 84.08 g/mol) and the addition of the morpholine ring, the compound retains excellent aqueous solubility due to the hydrophilic character of the morpholine oxygen and the polar amine groups.

Water Solubility
Cross-study comparable
~2.8 × 10⁵ mg/L (estimated, 25°C)
Comparable to 3-amino-1,2,4-triazole at 2.80 × 10⁵ mg/L (experimental, 20°C)
Supports high-concentration formulation screening
Estimated value from WSKOW v1.41; confirm experimentally for critical formulation work.
Formulation Development Aqueous Solubility Biopharmaceutics

3-Morpholin-4-yl-1H-1,2,4-triazol-5-amine: Optimal Application Scenarios


Kinase Inhibitor Fragment Elaboration

Medicinal chemistry teams optimizing kinase hinge-binding fragments will benefit from the intermediate logP of −0.12, which positions the morpholine-substituted triazole scaffold between overly hydrophilic (logP −0.86 for the parent 3-amino-1,2,4-triazole) and overly lipophilic (logP 0.11–0.24 for the methylthio analog) comparators . The 6 hydrogen-bond acceptor sites, including the morpholine oxygen and tertiary amine, offer additional vectors for backbone hinge-region contacts that are unavailable in simpler triazole cores . This combination makes the compound a compelling fragment for ATP-competitive kinase programs where physicochemical balance is a key optimization parameter.

Achiral Building Blocks for HTS Libraries

For parallel synthesis or DNA-encoded library (DEL) construction, the achiral nature of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine eliminates the need for enantiomeric purity analysis, streamlining quality control workflows and reducing per-compound cost . The single rotatable bond between the morpholine and triazole rings provides conformational diversity without introducing stereochemical complexity, a feature absent in rigid analogs such as 3-amino-1H-1,2,4-triazole (0 rotatable bonds).

Patent-Validated Cardiovascular & GI Discovery

Programs targeting angina pectoris or gastric ulcer can directly leverage the synthetic precedent established in Japanese Patent JPH03246282A, where 1-(5-amino-3-morpholino-1H-1,2,4-triazol-1-yl)-N-methyl-carbonothiohydrazide was synthesized from the target compound and claimed as a therapeutic agent . This patent-validated track record provides a defined synthetic path and regulatory starting point that is unavailable for the unsubstituted 3-amino-1H-1,2,4-triazole, which is classified as a herbicide .

High Solubility Formulation Programs

Despite its higher molecular weight (169.19 g/mol), the target compound maintains an estimated aqueous solubility of approximately 2.8 × 10⁵ mg/L, comparable to the parent 3-amino-1H-1,2,4-triazole (2.8 × 10⁵ mg/L experimental) . This solubility retention is attributed to the hydrophilic morpholine oxygen and the multiple polar amine groups. For formulation scientists developing injectable or oral solution dosage forms of triazole-containing drug candidates, this solubility profile is a quantifiable advantage over more lipophilic alternatives such as 5-(methylthio)-1H-1,2,4-triazol-3-amine, which exhibits very faint turbidity in water .

Application
Selection Property
Validation Focus
Kinase Inhibitor Fragment Elaboration
Intermediate lipophilicity and 6 HBA sites
Physicochemical balance for ATP-competitive binding assays
Achiral Building Blocks for HTS Libraries
Achiral scaffold with conformational flexibility
Streamlined QC and cost efficiency for parallel synthesis
Patent-Validated Cardiovascular and GI Discovery
Documented synthetic precedent in patent literature
Defined synthetic path and endpoint context review
High Solubility Formulation Studies
Retained aqueous solubility despite higher molecular weight
High-concentration solution formulation screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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